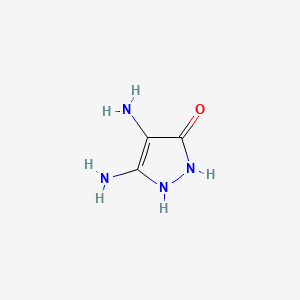

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one

Description

Contextual Significance of Pyrazolone (B3327878) Scaffolds in Modern Organic Chemistry

Pyrazolone scaffolds are a class of five-membered heterocyclic compounds that hold a "privileged" status in medicinal and organic chemistry. mdpi.com This designation stems from their ability to serve as a versatile framework in the development of molecules with a wide array of biological activities and material properties. The pyrazolone ring system is a key structural component in many compounds, demonstrating its importance as a powerful synthon for creating structurally diverse and complex molecules. researchgate.net

The reactivity of the pyrazolone core, particularly at the C-4 position, allows for various chemical modifications, making it a valuable starting material for synthesizing a multitude of derivatives. These derivatives have found applications in enantioselective synthesis and are integral to the development of functional materials. The adaptability of the pyrazolone scaffold has fueled continuous research into new synthetic methods to access novel derivatives with tailored properties.

The history of pyrazolone chemistry dates back to the late 19th century. A pivotal moment in the field was the first synthesis of a pyrazolone derivative by the German chemist Ludwig Knorr in 1883. He synthesized Antipyrine (Phenazone), one of the earliest synthetic pharmaceuticals, through a condensation reaction. This discovery marked the beginning of extensive research into pyrazolone derivatives as analgesics and antipyretics.

Following this initial breakthrough, the field expanded rapidly, with chemists exploring the synthesis and properties of numerous other pyrazolone-based compounds. The fundamental synthesis strategies, often involving the condensation of β-ketoesters with hydrazines, have been refined and expanded over the decades. This long history of research has established pyrazolones as a cornerstone of heterocyclic chemistry and has paved the way for their use in modern applications, ranging from pharmaceuticals to dyes.

Detailed Research Findings

Below is a table summarizing the reported data for this derivative. mdpi.comresearchgate.net

| Property | Data |

| Appearance | Yellowish solid |

| Molecular Formula | C₁₆H₁₃N₇O₂ |

| Yield | 83% |

| Melting Point | > 330 °C (decomposition) |

| FTIR (KBr) cm⁻¹ | 3472 (NH₂), 3438 (NH₂), 3396 (NH), 3350 (NH₂), 3323 (NH₂), 3241 (NH₂), 3201 (NH₂), 2202 (CN), 1637 (C=O) |

| Elemental Analysis | Calculated: C, 57.31%; H, 3.91%; N, 29.24%. Found: C, 57.39%; H, 3.97%; N, 29.18% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diamino-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h4H2,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYIVZJCWVZYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NNC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966424 | |

| Record name | 4,5-Diamino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52057-97-3 | |

| Record name | NSC252045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diamino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIAMINO-5-HYDROXYPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJG2BHJ253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,5 Diamino 1,2 Dihydro 3h Pyrazol 3 One and Derivatives

Conventional Synthetic Routes

Traditional methods for the synthesis of 4,5-diamino-1,2-dihydro-3H-pyrazol-3-one and its analogues often involve multi-step procedures and classical organic reactions. These routes, while effective, typically utilize organic solvents and may require harsh reaction conditions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole (B372694) derivatives. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For the synthesis of 4,5-diaminopyrazolones, a common strategy involves the reaction of hydrazine with a suitably functionalized three-carbon backbone.

One of the most classic and versatile methods for pyrazole ring formation is the Knorr synthesis, which involves the cyclocondensation of β-ketoesters with hydrazines. beilstein-journals.org This fundamental reaction has been adapted and modified to produce a wide array of substituted pyrazolones. The reaction of hydrazine hydrate (B1144303) with nitrile intermediates is a key method for producing aminopyrazole derivatives. mdpi.com Specifically, the synthesis of 4-arylazo-3,5-diaminopyrazoles has been achieved by refluxing 2-(arylhydrazono) propanedinitriles with substituted benz hydrazides in glacial acetic acid. mdpi.com

The reaction of cross-conjugated enynones with hydrazine and its derivatives leads to the formation of pyrazoles and pyrazolines, demonstrating the versatility of cyclocondensation reactions with different starting materials.

Multi-Step Synthesis Pathways

The synthesis of specifically substituted diaminopyrazoles often necessitates multi-step reaction sequences. A well-documented pathway to a derivative, 4,5-diamino-1-(2'-hydroxyethyl)pyrazole, illustrates this approach. The process begins with the reaction of an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine (B31387) in an alkanol to form a 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole intermediate. researchgate.netrsc.org This is followed by a series of transformations including hydrolysis of the ester, decarboxylation, nitrosation of the 4-position, and finally, catalytic hydrogenation of the nitroso group to yield the desired 4,5-diamino product. researchgate.net

Another multi-step approach starts with the nitration and subsequent bromination of pyrazole to yield 3,5-dibromo-4-nitropyrazole. This intermediate can then undergo nucleophilic substitution with amines and subsequent reduction of the nitro group to afford 4,5-diaminopyrazole derivatives.

A general multi-step synthesis for pyrazoles can also be achieved starting from alcohols, which are oxidized to aldehydes. These then undergo a Mukaiyama aldol (B89426) reaction to form α,β-unsaturated ketones, which are subsequently treated with hydrazines to yield 4,5-dihydro-1H-pyrazoles.

The following table summarizes a representative multi-step synthesis for a 4,5-diaminopyrazole derivative.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Alkyl (ethoxymethylene)cyanoacetate, 2-Hydroxyethylhydrazine | Alkanol, Heat | 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole | - |

| 2 | 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole | Aqueous NaOH, Reflux | 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole | - |

| 3 | 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole | Heat | 5-Amino-1-(2'-hydroxyethyl)pyrazole | - |

| 4 | 5-Amino-1-(2'-hydroxyethyl)pyrazole | Isoamyl nitrite (B80452), HCl | 5-Amino-4-nitroso-1-(2'-hydroxyethyl)pyrazole | - |

| 5 | 5-Amino-4-nitroso-1-(2'-hydroxyethyl)pyrazole | H₂, Pd/C catalyst | 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole | - |

Green Chemistry Approaches in Pyrazolone (B3327878) Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. rsc.org These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Aqueous Media as Reaction Solvents

Water is an ideal solvent for green synthesis due to its non-toxic nature, non-flammability, and abundance. researchgate.net The synthesis of various pyrazole derivatives has been successfully carried out in aqueous media. For instance, a three-component reaction of enaminones, benzaldehyde (B42025), and hydrazine-HCl, as well as a four-component reaction including ethyl cyanoacetate, have been effectively conducted in water with a catalytic amount of ammonium (B1175870) acetate (B1210297) to produce pyrazole and pyrazolo[3,4-b]pyridine derivatives. nih.gov The use of water as a solvent is not only environmentally friendly but can also influence the reaction pathways and product selectivity. beilstein-journals.org

The following table provides an example of a pyrazole synthesis in an aqueous medium.

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate | Water | Reflux | 1-H-pyrazole derivatives | - |

| Phenyl hydrazines, Aldehydes, Malononitrile (B47326) | Sodium p-toluene sulfonate | Water | - | 5-Amino pyrazole derivatives | - |

Solvent-Free Reaction Conditions

Solvent-free reactions, often facilitated by techniques such as microwave irradiation or mechanochemical grinding, represent a significant advancement in green chemistry. cardiff.ac.uk These methods can lead to shorter reaction times, higher yields, and simplified product isolation procedures.

The condensation of hydrazine derivatives with β-keto esters to form pyrazolones has been efficiently achieved under solvent-free conditions using microwave irradiation, with reactions often completing in a matter of minutes and producing excellent yields. Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, has also been successfully applied to the synthesis of pyrazolones. For example, a one-pot, two-step mechanochemical synthesis of fluorinated pyrazolones has been developed, showcasing the potential of this solventless technique for multi-step syntheses. The synthesis of N-substituted amines has also been achieved with high efficiency using mechanochemical grinding of substituted halides and amines. cardiff.ac.uk

The table below illustrates examples of solvent-free pyrazolone synthesis.

| Reactants | Method | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Hydrazine derivatives, β-Keto esters | Microwave irradiation | Solvent-free | Pyrazolones | Good to excellent |

| Ethyl benzoylacetate, Phenylhydrazine | Mechanochemical grinding | Solvent-free, with NaCl auxiliary | Pyrazolone | 66 |

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a key goal in green chemistry as it simplifies reaction procedures and avoids the use of potentially toxic and expensive catalysts. Several pyrazolone syntheses have been reported to proceed efficiently without the need for a catalyst.

A notable example is the catalyst-free, one-pot condensation reaction of 3-methyl-1H-pyrazol-5(4H)-one, 3-(4-substitutedphenyl)-1H-pyrazol-5-amines, and aromatic aldehydes in refluxing methanol (B129727) to produce dipyrazolo derivatives in good yields. Additionally, a catalyst-free multicomponent method for synthesizing polycyclic fused pyrazoles has been developed using ultrasonic irradiation in water. beilstein-journals.org This approach highlights the potential of combining catalyst-free conditions with other green techniques to achieve efficient and sustainable syntheses.

The following table presents an example of a catalyst-free pyrazolone synthesis.

| Reactants | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-Methyl-1H-pyrazol-5(4H)-one, 3-(4-Substitutedphenyl)-1H-pyrazol-5-amines, Aromatic aldehydes | Methanol | Reflux | Dipyrazolo derivatives | Good |

| Isoquinoline, Activated acetylenes, α-Bromoketones, Hydrazine | Water | Ultrasonic irradiation, Room temperature | Polycyclic fused pyrazoles | - |

Multicomponent Reaction Strategies (MCRs)

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like pyrazole derivatives in a single step from three or more reactants. mdpi.comnih.gov This approach is highly valued for its ability to rapidly generate molecular diversity. mdpi.com

One notable MCR strategy involves a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate to produce 1,4-dihydropyrano[2,3-c]pyrazoles. mdpi.com This reaction can be catalyzed by taurine (B1682933) in water, highlighting a green chemistry approach. mdpi.com Similarly, pyrazole-dimedone derivatives have been synthesized through a four-component reaction of 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, various aldehydes, and dimedone in water. mdpi.com The use of ultrasound irradiation has also been explored to promote the synthesis of pyrazole derivatives, offering a catalyst-free and efficient alternative. mdpi.com

| Reactants | Product | Catalyst/Conditions | Yield (%) |

| (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine, Water, 80°C | 85-92 |

| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, dimedone | Pyrazole-dimedone derivatives | Et2NH, Water, Ambient Temp. | 40-78 |

| 5-(Substituted phenyl)-1,3,4-thiadiazol-2-amines, pyrazole-4-carbaldehyde, 2-mercaptoacetic acid | 1,3,4-Thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids | Ethanol, Ultrasound | - |

Synthesis of Diverse this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a multitude of derivatives through various chemical transformations.

The amino groups of the pyrazole ring are reactive sites for N-substitution and derivatization, allowing for the introduction of a wide range of functional groups. For instance, the synthesis of 4,5-diamino-1-(2'-hydroxyethyl)pyrazole has been achieved through a multi-step process starting from an alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine. google.comgoogle.com This process involves the formation of several intermediate compounds, including 5-amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole and 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole, followed by hydrogenation. google.comgoogle.com The resulting N-substituted diaminopyrazole can be further reacted to form acid addition salts, such as the sulfuric acid salt. google.com Another approach involves the coupling of a 5-amino-1-(substituted)pyrazole with an aromatic diazonium compound to create an intermediate azo compound, which is then hydrogenated to yield the 4,5-diamino-1-(substituted)pyrazole. google.com

The diamino functionality of 4,5-diaminopyrazole derivatives makes them ideal precursors for annulation reactions, leading to the formation of fused heterocyclic systems. These reactions involve the cyclization of the diaminopyrazole with various reagents to construct new rings.

For example, reaction with ethyl chloroformate can lead to the formation of imidazo[4,5-c]pyrazol-5-ones. researchgate.net Treatment with glyoxal (B1671930) in methanol yields pyrazolo[2,3-d]pynmidine derivatives. researchgate.net The synthesis of pyrazolo[3,4-b]pyridines has been achieved through the reaction of 5-amino-1-aryl-3-methylpyrazoles with β-dimethylaminopropiophenones. researchgate.net Furthermore, rhodium-catalyzed [4+2] annulation of N-aryl pyrazolones with diazo compounds has been employed to access pyrazolone-fused cinnolines. nycu.edu.tw These fused systems are of significant interest due to their potential biological activities. researchgate.net

| Diaminopyrazole Derivative | Reagent | Fused Heterocyclic System |

| 1-Phenyl-3-aryl-4,5-diaminopyrazoles | Ethyl chloroformate | Imidazo[4,5-c]pyrazol-5-one |

| 1-Phenyl-3-aryl-4,5-diaminopyrazoles | Glyoxal | Pyrazolo[2,3-d]pynmidine |

| 5-Amino-1-aryl-3-methylpyrazoles | β-Dimethylaminopropiophenones | Pyrazolo[3,4-b]pyridine |

| N-Aryl pyrazolones | Diazo compounds | Pyrazolo[1,2-a]cinnoline |

The primary amino groups of this compound readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. nih.govekb.eg These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with a catalytic amount of acid or base. researchgate.netscispace.com The resulting Schiff bases are versatile intermediates themselves and can be used in the synthesis of more complex heterocyclic systems. nih.gov For example, Schiff bases derived from 3-amino-1-phenyl-2-pyrazolin-5-one (B160911) and benzaldehyde have been used in tandem processes to create spiro compounds. researchgate.net The formation of the carbon-nitrogen double bond (azomethine group) is the defining characteristic of these compounds. nih.govekb.eg

Bis-pyrazolone derivatives are compounds containing two pyrazolone rings, often linked by a methylene (B1212753) bridge. A common synthetic route involves the acid-catalyzed condensation-cyclization of hydrazide derivatives of pyrazolone. jocpr.com Another method is the interaction of an aldehyde, such as N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, with two moles of a pyrazolone like 3-methyl-1H-pyrazol-5(4H)-one. ekb.eg These reactions typically yield 4,4'-(arylmethylene)-bis(pyrazol-5-ol) derivatives. ekb.egresearchgate.net The synthesis of bis-arylpyrazolones has also been reported using an ethyl ester, acyl chloride, and hydrazines. jocpr.com

Spiro-derivatives of pyrazolones, which feature a spirocyclic junction at one of the carbon atoms of the pyrazole ring, are valuable synthetic intermediates. nih.gov An efficient synthesis of 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones, including spirocyclic derivatives, has been developed using a Pinner reaction strategy. nih.gov This method involves the conversion of α,α-disubstituted ethyl cyanoacetates into carboxyimidate salts, which then react with hydrazine hydrate to form the spiro-aminopyrazolones. nih.gov Additionally, spiro compounds containing pyrazolone moieties have been obtained through a tandem process involving the initial condensation of 3-amino-1-phenyl-2-pyrazolin-5-one with benzaldehyde, followed by dimerization. researchgate.net

Diazenyl and Nitro-Substituted Derivatives

The introduction of diazenyl (azo) and nitro functional groups onto the this compound scaffold is a key strategy for synthesizing derivatives with tailored chemical and physical properties. These substituents significantly influence the electronic nature of the pyrazole ring, leading to applications in areas such as dyes and energetic materials. Synthetic approaches to these derivatives primarily involve electrophilic substitution reactions, including azo coupling for diazenyl derivatives and nitration for nitro-substituted analogues.

Synthesis of Diazenyl-Substituted Derivatives

Diazenyl-substituted aminopyrazoles are most commonly synthesized via an azo coupling reaction. This electrophilic aromatic substitution involves the reaction of an aryldiazonium salt with an electron-rich pyrazole ring. wikipedia.org The amino groups on the pyrazole ring act as powerful activating groups, directing the electrophilic attack of the diazonium ion, typically to the C-4 position.

A prevalent strategy involves the coupling of a diazonium salt with an active methylene compound, such as malononitrile, followed by cyclization with hydrazine. nih.gov For example, 4-arylazo-3,5-diaminopyrazoles can be prepared from substituted sulfonamides. The sulfonamide is first diazotized and then coupled with malononitrile to form a hydrazone intermediate. Subsequent cycloaddition with hydrazine hydrate yields the target 4-arylazo-3,5-diaminopyrazole. nih.gov

Another well-documented route is the synthesis of 4-(3,5-diamino-1H-pyrazol-4-ylazo)-phenol. This method begins with the coupling of p-hydroxybenzenediazonium chloride with malononitrile, which then undergoes cyclization with hydrazine hydrate to form the final product. nih.gov This versatile reaction allows for the creation of a wide array of azo dyes based on the aminopyrazole structure. beilstein-journals.org

Table 1: Synthesis of 4-(3,5-Diamino-1H-pyrazol-4-ylazo)-phenol nih.gov

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Coupling | p-Hydroxyaniline, Malononitrile | NaNO₂, HCl (to form diazonium salt) | 2-((4-Hydroxyphenyl)diazenyl)malononitrile (Arylhydrazone) |

Synthesis of Nitro-Substituted Derivatives

The synthesis of nitro-substituted pyrazolones is achieved through electrophilic nitration. The pyrazole ring is susceptible to nitration, typically at the C-4 position, due to favorable electronic localization. cdnsciencepub.com The choice of nitrating agent and reaction conditions is crucial and can be tailored to achieve the desired substitution pattern.

Common nitrating agents include mixtures of nitric acid and sulfuric acid (mixed acid), nitric acid in acetic anhydride (B1165640) (forming acetyl nitrate), or fuming nitric acid. nih.govumich.edusemanticscholar.org For instance, the nitration of 1-phenylpyrazole (B75819) derivatives using nitric acid in acetic anhydride selectively yields the 4-nitro derivative. cdnsciencepub.com The reaction proceeds via the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. wvu.edu

In the context of pyrazol-3-ones, direct nitration can be challenging due to the sensitivity of the ring to oxidation. However, controlled conditions allow for successful synthesis. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole can be nitrated at the C-4 position using concentrated nitric acid in acetic anhydride. mdpi.com The resulting 4-nitro derivative can serve as a precursor to 4-amino-5-chloropyrazoles through subsequent reduction of the nitro group and other transformations. This highlights the utility of nitration as a key step in the synthesis of highly functionalized pyrazoles.

Table 2: Representative Nitration of a Pyrazole Derivative mdpi.com

| Starting Material | Nitrating Agent | Conditions | Product |

|---|

Reactivity and Mechanistic Investigations of 4,5 Diamino 1,2 Dihydro 3h Pyrazol 3 One

Electrophilic and Nucleophilic Reactions of the Pyrazolone (B3327878) Ring

The pyrazolone ring in 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one, enriched with two electron-donating amino groups, is highly activated towards electrophilic attack. Conversely, the electron-rich nature of the ring generally makes it less susceptible to direct nucleophilic aromatic substitution, unless activated by appropriate electron-withdrawing groups or through the formation of intermediates like diazonium salts.

Electrophilic Aromatic Substitution: The amino groups at the C4 and C5 positions strongly activate the pyrazolone ring, directing incoming electrophiles primarily to the carbon atoms of the ring. The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich pyrazolone ring on an electrophile, forming a resonance-stabilized cationic intermediate, often referred to as a sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com Due to the presence of the two amino groups, the ring is highly nucleophilic, facilitating reactions with a variety of electrophiles.

Nucleophilic Aromatic Substitution: Direct nucleophilic attack on the pyrazolone ring is generally challenging due to the high electron density conferred by the amino groups. However, such reactions can be facilitated if a good leaving group is present on the ring and the ring is sufficiently activated by electron-withdrawing substituents. nih.gov In the context of this compound, nucleophilic substitution is more likely to occur through intermediates where the amino group is transformed into a better leaving group, such as a diazonium salt.

Functional Group Transformations at Ring Substituents

The amino groups of this compound are primary sites for a variety of functional group transformations, allowing for the synthesis of a wide array of derivatives.

Alkylation and Acylation Processes

Alkylation: The nitrogen atoms of both the pyrazole (B372694) ring and the exocyclic amino groups are nucleophilic and can undergo alkylation. The regioselectivity of alkylation can be influenced by the reaction conditions. For instance, alkylation of a tautomeric mixture of 5-amino-4-nitropyrazole with dimethyl sulfate (B86663) has been shown to yield a mixture of N1- and N2-alkylated isomers. google.com While specific studies on the alkylation of this compound are not extensively detailed in the provided search results, it can be inferred that similar reactivity would be observed, with the potential for alkylation at the ring nitrogens and the exocyclic amino groups.

Acylation: Acylation of this compound can occur at either the ring nitrogen atoms or the exocyclic amino groups. The outcome of the reaction is dependent on the acylating agent and the reaction conditions. Selective acylation of amines in the presence of other nucleophilic groups is a significant challenge in organic synthesis. However, specialized acylating reagents have been developed that show high selectivity for primary amines. For example, 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been demonstrated as highly selective acyl transfer reagents for di- and polyamines. beilstein-archives.org This suggests that selective acylation of one or both amino groups of this compound is feasible with the appropriate choice of reagents.

| Reagent Type | Potential Reaction Site(s) | Controlling Factors |

| Alkyl Halides/Sulfates | Ring Nitrogens, Amino Group Nitrogens | Steric hindrance, basicity of nitrogen atoms, solvent, temperature |

| Acyl Halides/Anhydrides | Ring Nitrogens, Amino Group Nitrogens | Reactivity of acylating agent, steric hindrance, use of protecting groups, catalyst |

Halogenation and Sulfonation Reactions

Halogenation: The electron-rich pyrazole ring of this compound is expected to be highly reactive towards electrophilic halogenation. Studies on related 3-aryl-1H-pyrazol-5-amines have shown that direct C-H halogenation at the C4 position can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) at room temperature. beilstein-archives.orgresearchgate.net A plausible mechanism involves the coordination of the oxygen atom of a solvent like DMSO with the halogen of NXS to form a polarized intermediate, which then reacts with the π-electrons of the pyrazole ring. beilstein-archives.org Given the presence of two activating amino groups in this compound, it is anticipated that halogenation would proceed readily, likely at the available ring carbon position.

| Halogenating Agent | Typical Conditions | Expected Product |

| N-Bromosuccinimide (NBS) | Room temperature, solvent (e.g., DMSO) | Brominated 4,5-diaminopyrazol-3-one |

| N-Chlorosuccinimide (NCS) | Room temperature, solvent (e.g., DMSO) | Chlorinated 4,5-diaminopyrazol-3-one |

| N-Iodosuccinimide (NIS) | Room temperature, solvent (e.g., DMSO) | Iodinated 4,5-diaminopyrazol-3-one |

Sulfonation: The sulfonation of pyrazoles typically occurs at the C4 position using fuming sulfuric acid or SO3/H2SO4. scribd.com The electrophile in this reaction is SO3 or HSO3+. scribd.com While direct sulfonation of this compound has not been specifically described in the provided results, the synthesis of pyrazole-4-sulfonamide derivatives has been reported. nih.gov This is achieved by reacting 3,5-dimethyl-1H-pyrazole with a mixture of chlorosulfonic acid and thionyl chloride to generate the pyrazole-4-sulfonyl chloride, which is then reacted with an amine. nih.gov This suggests that sulfonation of the pyrazole ring is a viable transformation.

Diazonium Coupling Reactions

The amino groups of this compound can be diazotized and coupled with other aromatic compounds, or the activated pyrazole ring can act as a coupling partner for diazonium salts. The reaction of an aromatic primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. youtube.com These diazonium salts are electrophiles and can react with activated aromatic compounds in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgyoutube.com

In the case of this compound, the highly activated ring is an excellent substrate for coupling with an aryldiazonium cation. wikipedia.org This reaction is a key step in the synthesis of some azo dyes. The general mechanism involves the attack of the electron-rich pyrazole ring on the diazonium ion, followed by deprotonation to yield the azo-coupled product. youtube.com A process for the preparation of 4,5-diamino-1-(substituted)-pyrazoles involves coupling a 5-amino-1-(substituted)pyrazole with an aromatic diazonium compound to produce an intermediate azo compound, which is then reduced. google.com

Condensation Reactions

The amino groups of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form an imine (Schiff base).

Furthermore, the pyrazole nucleus itself can be synthesized through condensation reactions. For example, the reaction of chalcone-like heteroanalogues with hydrazines under sonication conditions can yield 4,5-dihydropyrazole derivatives. mdpi.com The disappearance of the carbonyl group in the IR spectrum is a key indicator of this cyclocondensation reaction. mdpi.com While this example illustrates the formation of the pyrazole ring, the amino groups on a pre-formed diaminopyrazole would be expected to react with carbonyl compounds to form new C-N bonds.

Ring Opening and Recyclization Mechanisms

While the pyrazole ring is generally stable, under certain conditions, it can undergo ring-opening and recyclization reactions. These transformations are often initiated by the presence of specific functional groups on the pyrazole ring and are influenced by the reaction conditions.

Oxidation and Reduction Pathways

The amino groups on the pyrazole ring are susceptible to oxidation, while the synthesis of the diamino structure often involves a key reduction step.

Oxidation:

The oxidation of pyrazol-5-amines can lead to oxidative dehydrogenative couplings, forming new C-I and N-N bonds. nih.gov While research specifically on this compound is limited, studies on related pyrazol-5-amines have shown that these reactions can selectively produce azopyrrole derivatives. nih.gov One described pathway involves a single-electron oxidation of the pyrazol-5-amine, mediated by an oxidant like tert-Butyl hydroperoxide (TBHP) in the presence of iodine, which results in a radical cation. nih.gov This is followed by resonance, reaction with molecular iodine, tautomerization, and subsequent coupling to form a hydrazine (B178648) intermediate, which then leads to the final azo compound. nih.gov

Another method involves a copper-catalyzed oxidative coupling process, which directly converts pyrazol-5-amines into azopyrroles. nih.gov These studies on analogous compounds suggest that the 4,5-diamino-pyrazolone could potentially undergo similar oxidative coupling reactions, likely forming azo-bridged dimeric structures.

Reduction:

The synthesis of 4,5-diaminopyrazole derivatives often involves the reduction of a nitroso group at the C4 position. A common pathway includes the catalytic hydrogenation of a 5-amino-4-nitroso-1-substituted-pyrazole hydrochloride. google.com This reaction is typically carried out in a solvent like methanol (B129727) using a palladium-on-carbon (Pd/C) catalyst. google.com The process effectively reduces the nitroso group (-N=O) to a primary amine (-NH2), yielding the target 4,5-diamino pyrazole structure. google.com This reduction is a critical step in creating the vicinal diamine functionality which is key to the compound's further reactivity.

| Reaction Type | Reagents/Catalysts | Reactant Functional Group | Product Functional Group | Reference |

| Oxidation | I2 / TBHP or Copper Catalyst | Amino | Azo | nih.gov |

| Reduction | H2 / Pd-C | Nitroso | Amino | google.com |

Mechanistic Postulations for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. While specific MCRs involving this compound are not extensively detailed in the literature, the reactivity of the 5-aminopyrazole scaffold in such reactions provides insight into potential mechanistic pathways.

One plausible mechanism involves the role of the aminopyrazole as a nucleophile. For instance, in a one-pot synthesis of a complex chromeno[2,3-b]pyridine derivative, a 5-aminopyrazolone moiety is formed through the Michael addition of a cyanoacetohydrazide to a Knoevenagel adduct. mdpi.com This is followed by tautomerization and cyclization to form the 5-aminopyrazolone ring. mdpi.com This suggests that this compound could act as a potent nucleophile via its amino groups in MCRs.

The general mechanism for MCRs involving aminopyrazoles can be postulated to proceed through the following key steps:

Initial Condensation: An aldehyde or ketone component reacts with one of the amino groups of the diaminopyrazole to form an imine or enamine intermediate.

Nucleophilic Attack: The second nucleophilic center (the other amino group or an active methylene (B1212753) group in another reactant) attacks an electrophilic species, which could be another reactant or an intermediate formed in situ.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring.

Aromatization/Rearrangement: The cyclized product may then undergo dehydration, oxidation, or rearrangement to yield the final stable product.

The specific pathway would be highly dependent on the nature of the other reactants and the reaction conditions. The presence of two amino groups offers the potential for the formation of fused heterocyclic systems.

Initial Decomposition Mechanisms

The thermal stability and decomposition pathways of energetic materials containing pyrazole rings have been a subject of study. While specific data for this compound is not available, research on analogous compounds such as 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) and other substituted pyrazolines provides valuable insights into potential initial decomposition mechanisms.

For nitrated pyrazoles, the primary reactions are often determined by the nitro-substituent. researchgate.net The decomposition of LLM-116 is initiated by the loss of a water molecule, formed from the interaction of a nitro group and an adjacent amino group, leading to the formation of a furazan (B8792606) ring. researchgate.net This furazan intermediate is unstable and subsequently releases nitric oxide (NO). researchgate.net

In the absence of nitro groups, as is the case for this compound, the initial decomposition is more likely to be triggered by the weaker bonds within the molecule under thermal stress. Potential initial decomposition steps could include:

Ring Cleavage: The pyrazole ring itself could undergo cleavage. Theoretical studies on other energetic molecules suggest that ring cleavage reactions can be an initial decomposition trigger.

C-N Bond Homolysis: The bonds between the amino groups and the pyrazole ring could break, releasing amino radicals.

N-N Bond Cleavage: The N-N bond within the pyrazole ring is a potential weak point that could cleave under thermal duress.

For a related compound, 3,5-diamino-1H-pyrazole (Disperazol), it has been noted that it likely decomposes to carbon monoxide (CO) and nitric oxide (NO) at temperatures above 700°C, though this represents a later stage of decomposition rather than the initial mechanism. researchgate.net Studies on the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline suggest that the decomposition mechanism can differ significantly between the solution and melted states, with pathways including HCl extrusion or a retro-[3+2] cycloaddition. nih.gov

The following table summarizes potential initial decomposition pathways based on studies of related compounds.

| Proposed Initial Step | Description | Relevant Analogue | Reference |

| Dehydration/Cyclization | Loss of water between adjacent amino and nitro groups to form a furazan ring. | 4-amino-3,5-dinitro-1H-pyrazole | researchgate.net |

| Ring Opening | Cleavage of the pyrazole ring structure. | General energetic molecules | |

| C-N Bond Scission | Homolytic cleavage of the bond connecting an amino group to the ring. | 5-amino-3,4-dinitro-1H-pyrazole | researchgate.net |

| Retro-[3+2] Cycloaddition | Reversal of the cycloaddition reaction that may have formed the pyrazoline ring. | 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline | nih.gov |

Tautomerism in 4,5 Diamino 1,2 Dihydro 3h Pyrazol 3 One Systems

Prototropic Annular Tautomerism (e.g., Keto-Enol and Amine-Imine Equilibria)

Prototropic tautomerism involves the migration of a proton. In pyrazolone (B3327878) systems, the most studied equilibrium is between the keto (NH or CH) and enol (OH) forms. For 1-substituted 1,2-dihydro-3H-pyrazol-3-ones, two primary tautomers are possible: the NH-form (a ketone) and the OH-form (a phenol-like hydroxypyrazole). nih.govmdpi.com Investigations into related compounds, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, have shown that the molecule predominantly exists as the 1H-pyrazol-3-ol (OH) tautomer. nih.govresearchgate.net

In the case of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one, the situation is further complicated by the presence of two amino groups. This introduces the possibility of amine-imine tautomerism, where a proton from an amino group can migrate to a ring nitrogen or the exocyclic oxygen, creating imine functionalities. The relative stability of these tautomers is highly dependent on factors like aromaticity of the pyrazole (B372694) ring and intramolecular hydrogen bonding. researchgate.net While the keto-enol equilibrium is a feature of the pyrazolone ring itself, the amine-imine equilibrium is a direct consequence of the amino substituents. Studies on 3(5)-aminopyrazoles have indicated that the 3-amino tautomer is often more stable than the 5-amino tautomer. researchgate.net

The principal tautomeric equilibria for the pyrazolone core are:

Keto-Enol Tautomerism : The interconversion between the this compound (keto form) and the 4,5-Diamino-1H-pyrazol-3-ol (enol form).

Amine-Imine Tautomerism : The interconversion involving the exocyclic amino groups, leading to imino-pyrazolone structures.

Solvent Effects on Tautomeric Equilibria

The surrounding solvent environment plays a critical role in determining the position of the tautomeric equilibrium. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant can stabilize one tautomer over another. ijpcbs.com

For instance, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have demonstrated that in nonpolar solvents like CDCl₃ and C₆D₆, the enol (OH) form exists as dimers stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net In contrast, in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, these intermolecular hydrogen bonds are broken, and the monomeric enol form predominates. nih.govresearchgate.net Generally, increasing solvent polarity tends to increase the stability of both keto and enol tautomers. nih.gov In some pyrazolone derivatives like edaravone, the energy difference between tautomers is observed to decrease in polar media. nih.gov This suggests that for this compound, a shift in solvent could significantly alter the ratio of existing tautomers.

Table 1: Solvent Influence on the Tautomeric Form of 1-Phenyl-1H-pyrazol-3-ol

| Solvent | Predominant Form | Aggregation State |

|---|---|---|

| CDCl₃ (Chloroform-d) | 1H-Pyrazol-3-ol (Enol) | Dimer |

| C₆D₆ (Benzene-d6) | 1H-Pyrazol-3-ol (Enol) | Dimer |

| DMSO-d₆ (Dimethyl sulfoxide-d6) | 1H-Pyrazol-3-ol (Enol) | Monomer |

Data sourced from references nih.govresearchgate.net.

Influence of Substituents on Tautomeric Preference

Substituents on the pyrazole ring have a profound effect on which tautomer is more stable. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—is a key determinant. nih.gov Electron-donating groups, such as the amino groups in this compound, can significantly influence the equilibrium. In general, the relative stability of pyrazole tautomers is highly dependent on the nature of the substituents. researchgate.net

For 3(5)-aminopyrazoles, the 3-amino tautomer is generally found to be more stable. researchgate.net However, the presence of a second amino group at the 4-position, along with the existing amino group at the 5-position, would introduce competing electronic effects and potential for intramolecular hydrogen bonding, which could alter the preferred tautomeric form. Studies on 4-substituted pyrazoles have shown that strong electron-donating groups at the C4 position can promote a tautomeric equilibrium, while electron-withdrawing groups can even cause an inversion in the dominant tautomer. researchgate.netresearchgate.net

Tautomeric Forms in Solution and Solid States

The tautomeric form of a pyrazolone can differ between the solution and solid states. In the solid state, the structure is fixed within a crystal lattice, and the predominant tautomer is often the one that allows for the most stable crystal packing, frequently involving extensive hydrogen bonding. nih.gov

X-ray crystallography studies of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have unequivocally shown that it exists as the 1H-pyrazol-3-ol tautomer in the solid state, forming dimeric structures through intermolecular hydrogen bonds. nih.govnih.govresearchgate.net Solid-state NMR spectroscopy confirms these findings. researchgate.net In solution, while the same enol tautomer is predominant, its aggregation state is solvent-dependent. nih.govresearchgate.net For many pyrazole derivatives, the tautomeric form identified in the solid state is also the major tautomer observed in solution. fu-berlin.de For example, 4-cyano-3(5)-aminopyrazoles exist solely as the 3-amino tautomer in the solid state, which is also the more favorable form in the gas phase. researchgate.net This suggests that for this compound, the solid-state structure is likely to be a single, hydrogen-bonded tautomer.

Table 2: Comparison of Tautomeric Forms in Solid vs. Solution States for Related Pyrazolones

| Compound | Solid State Form | Solution Form |

|---|---|---|

| 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one | 1H-Pyrazol-3-ol (dimer) | Predominantly 1H-Pyrazol-3-ol (dimer or monomer depending on solvent) |

| 3(5)-Phenylpyrazole | 3-Phenyl tautomer | Mixture rich in 3-Phenyl tautomer |

| 4-Cyano-3(5)-aminopyrazoles | 3-Amino tautomer | 3-Amino tautomer is more favorable |

Data sourced from references nih.govresearchgate.netresearchgate.netfu-berlin.de.

Azo-Hydrazone Tautomerism in Pyrazolone-Derived Dyes

When pyrazolones are used as coupling components to create azo dyes, a specific form of tautomerism known as azo-hydrazone tautomerism occurs. This equilibrium is between a true azo (-N=N-) linkage and a hydrazone (-NH-N=C-) structure. This phenomenon is fundamental to the chemistry of many pyrazolone-based colorants, including the well-known dye Tartrazine. wikipedia.org

The position of this equilibrium dictates the final color and stability of the dye. unifr.ch Research on various pyrazolone-derived azo dyes has shown that some exist almost purely as the azo tautomer, while others are found exclusively in the hydrazone form. unifr.ch The hydrazone tautomer is often stabilized by strong intramolecular resonance-assisted hydrogen bonding. acs.org The equilibrium can be influenced by external factors such as pH and the presence of metal ions, which can chelate with the dye molecule and favor one form over the other. nju.edu.cnrsc.org For dyes derived from a 4,5-diaminopyrazolone precursor, the azo group would likely be at the 4-position, and the resulting azo-hydrazone equilibrium would be a critical determinant of the dye's properties.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H, ¹³C, and ¹⁵N NMR Analyses for Structural Assignment

Detailed ¹H, ¹³C, and ¹⁵N NMR data for the unsubstituted 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one are not specified in the reviewed literature. Structural confirmation of related compounds, such as 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, has been achieved using ¹H and ¹³C NMR, confirming the presence of the pyrazolone (B3327878) core within a larger molecular framework. mdpi.com For derivatives, NMR is routinely used to confirm structural integrity and assign protons and carbons, but these chemical shifts are highly dependent on the specific substituents attached to the pyrazole (B372694) ring and are not representative of the parent compound.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. While ssNMR has been applied to study various pyrazole and indazole derivatives, specific applications or data for this compound have not been identified in the available research.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For the related compound 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, the FT-IR spectrum shows characteristic peaks for various functional groups. mdpi.com These include multiple bands in the region of 3201-3472 cm⁻¹ corresponding to N-H stretching vibrations of the amino (NH₂) and secondary amine (NH) groups. A strong absorption at 1637 cm⁻¹ is attributed to the C=O (carbonyl) stretching of the pyrazol-3-one ring. mdpi.com Another significant peak is observed at 2202 cm⁻¹ for the C≡N (nitrile) group present in the chromenopyridine portion of the molecule. mdpi.com While this data confirms the presence of the pyrazolone functional groups, the exact peak positions for the unsubstituted parent compound may differ.

Table 1: FT-IR Data for a Compound Containing the 5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl Moiety mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3472, 3438, 3350, 3323, 3241, 3201 | NH₂ Stretching |

| 3396 | NH Stretching |

| 2202 | C≡N Stretching |

| 1637 | C=O Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For a closely related derivative, 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (B86663), a maximum absorption (λmax) is reported at 226 nm. europa.eu This absorption is likely due to π → π* transitions within the conjugated system of the pyrazole ring. The presence of amino and carbonyl groups, which act as chromophores, contributes to the electronic absorption profile of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

While a specific mass spectrum for this compound was not found, the molecular weight can be calculated from its chemical formula (C₃H₆N₄O) as 114.11 g/mol . The fragmentation of pyrazole derivatives is complex and highly dependent on the nature and position of substituents. researchgate.net Common fragmentation pathways for pyrazoles involve the initial loss of small neutral molecules followed by ring cleavage. For this specific compound, fragmentation would likely involve the loss of molecules such as CO, N₂, and HCN from the molecular ion.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for the unsubstituted this compound in the reviewed literature. However, crystal structures have been determined for numerous pyrazole derivatives, revealing details about their molecular geometry and hydrogen-bonding networks that stabilize the crystal packing. nih.govmdpi.com

Based on a thorough review of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not present in the public domain.

While computational studies exist for structurally related compounds such as other pyrazole derivatives, 3,5-diamino-1H-pyrazole, and various substituted pyrazolones, this information cannot be extrapolated to this compound without compromising scientific accuracy. The explicit electronic and structural properties are unique to each molecule and must be calculated directly.

Consequently, it is not possible to provide the requested detailed article with specific research findings and data tables for this compound as the primary research data is not available.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structures.

The development of QSAR/QSPR models for pyrazole (B372694) derivatives involves correlating their structural or physicochemical descriptors with their observed activities or properties. For aminopyrazole derivatives, QSAR studies have been employed to predict their potential as inhibitors for specific biological targets, such as cyclin-dependent kinase 2 (CDK2)/cyclin A, which is relevant in cancer research. nih.govresearchgate.net These models can guide the design of new compounds with enhanced activity. asocse.org

For instance, a study on aminopyrazole-substituted resorcylate compounds as Hsp90 inhibitors utilized QSAR to predict the fungal selectivity of new inhibitors. Both linear and nonlinear models were developed, with the nonlinear models showing better generalization ability and a higher degree of fitting. asocse.org While a specific QSRR/QSPR model for 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one has not been detailed in the available literature, the general approach would involve synthesizing a series of related compounds, measuring their relevant properties (e.g., reactivity, solubility), calculating a range of molecular descriptors, and then using statistical methods to build a predictive model.

Table 1: Representative Statistical Parameters in QSAR Model Development for Aminopyrazoles

| Parameter | Description | Typical Value |

| r² | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² | Cross-validated correlation coefficient, a measure of the predictive ability of the model. | > 0.5 |

| r²_pred | Predictive r-squared for an external test set, assessing the model's ability to predict the activity of new compounds. | > 0.5 |

Note: The values in this table are representative of typical QSAR models for pyrazole derivatives and are not specific to this compound.

Descriptor analysis is a crucial component of QSRR/QSPR modeling. Molecular descriptors are numerical values that characterize the properties of a molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO and their gap are important quantum chemical descriptors. HOMO energy is related to the electron-donating ability of a molecule, while LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. For pyrazolone (B3327878) derivatives, these parameters have been calculated using Density Functional Theory (DFT) to understand their electronic properties. researchgate.net

cLogP (Calculated Logarithm of the Partition Coefficient): This descriptor is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. While specific cLogP values for this compound are not readily published, for a series of pyrazole derivatives, ADME/TOPKAT analyses have been performed to assess their pharmacokinetic profiles. rsc.org

Table 2: Representative Quantum Chemical Descriptors for Pyrazolone Derivatives

| Descriptor | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO |

| Dipole Moment | Measure of the polarity of the molecule |

Note: This table lists common descriptors used in the analysis of pyrazolone derivatives. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and interactions of molecules. eurasianjournals.com

For pyrazole-based compounds, MD simulations have been utilized to investigate their stability within the binding sites of biological targets, such as enzymes. rsc.org For example, in a study of pyrazole derivatives as CDK2 inhibitors, MD simulations were used to validate the stability of the compounds within the catalytic domain of the enzyme. rsc.org Similarly, MD simulations have been employed to explore the binding mode of pyrazole-containing imide derivatives with their potential drug target, Heat Shock Protein 90α (Hsp90α). nih.gov Although no specific MD simulation studies on this compound were found, this technique would be valuable for understanding its interactions with biomolecules if a biological target were identified.

Quantum Mechanics (QM) Simulations for Advanced Material Properties

Quantum mechanics simulations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. eurasianjournals.com These methods can predict various properties, including vibrational frequencies, electronic spectra, and reactivity parameters.

In the context of pyrazole derivatives, QM calculations have been used to study their molecular structure, vibrational spectra, and electronic properties. researchgate.net For instance, DFT calculations have been employed to analyze the HOMO-LUMO energy gap and other quantum chemical parameters of pyrazolone derivatives to evaluate their reactivity. researchgate.net While there is no specific literature on QM simulations of this compound for advanced material properties, such studies could potentially explore its electronic conductivity, nonlinear optical properties, or its potential as a component in novel materials.

Coordination Chemistry of 4,5 Diamino 1,2 Dihydro 3h Pyrazol 3 One As a Ligand

Synthesis of Metal Complexes

No specific methods for the synthesis of metal complexes using 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one as a ligand have been found in the reviewed literature. General methods for synthesizing metal-pyrazole complexes often involve the reaction of a metal salt with the pyrazole (B372694) ligand in a suitable solvent, sometimes with the addition of a base to deprotonate the ligand. However, without specific examples, details regarding reaction conditions, stoichiometry, and isolated products for this particular ligand are unavailable.

Ligand Binding Modes and Coordination Geometries with Transition Metals

There is no available crystallographic or spectroscopic data to definitively describe the binding modes of this compound with transition metals. Hypothetically, the molecule possesses several potential donor atoms: the two nitrogen atoms of the pyrazole ring, the two amino groups, and the carbonyl oxygen atom. This suggests the possibility of monodentate, bidentate, or bridging coordination modes. However, without experimental data, any discussion of preferred binding sites and resulting coordination geometries (e.g., octahedral, tetrahedral, square planar) remains speculative.

Influence of Ligand Architecture on Complex Properties

The influence of the specific architecture of this compound—with its combination of amino and carbonyl functional groups on the pyrazole backbone—on the properties (e.g., magnetic, electronic, catalytic) of metal complexes has not been studied. Research on other pyrazole-based ligands suggests that substituents can significantly impact the electronic and steric environment of the metal center, thereby tuning the properties of the resulting complex. However, no such studies have been conducted for the title compound.

Applications and Emerging Research Areas in Chemical Science

Strategic Building Blocks in Organic Synthesis

The inherent reactivity and functionality of 4,5-diamino-1,2-dihydro-3H-pyrazol-3-one make it a strategic starting material in organic synthesis. The presence of vicinal amino groups, a reactive keto group, and an active methylene (B1212753) group allows for a variety of condensation and cyclization reactions, providing access to a multitude of complex molecular architectures.

One of the most significant applications of aminopyrazoles is in the construction of fused heterocyclic systems. These frameworks are of great interest due to their prevalence in biologically active compounds and functional materials. The diaminopyrazolone core can be elaborated through reactions that engage its multiple functional groups to build new rings.

For instance, 5-aminopyrazoles are key starting materials for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov Through multi-component reactions, the pyrazole (B372694) ring can be annulated with a pyridine ring, leading to highly substituted and functionalized bicyclic systems. One-pot transformations involving salicylaldehyde, a malononitrile (B47326) dimer, and a hydrazide precursor related to the pyrazole core have been used to construct complex chromeno[2,3-b]pyridine systems fused with a pyrazole moiety. mdpi.com These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step. mdpi.com The general strategy involves the condensation of the amino groups and the active methylene position of the pyrazole with suitable electrophiles to form new carbon-carbon and carbon-nitrogen bonds, ultimately leading to ring closure.

Table 1: Examples of Heterocyclic Frameworks Synthesized from Aminopyrazole Derivatives

| Starting Aminopyrazole Derivative | Reagents | Resulting Heterocyclic Framework | Reaction Type |

|---|---|---|---|

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Malononitrile | 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile nih.gov | Condensation/Cyclization |

| 5-Aminopyrazoles | Aldehydes, 3-Oxopropanenitriles | 4,7-Dihydropyrazolopyridines frontiersin.org | Multi-component Condensation |

Intermediates in Dye Chemistry

Pyrazolone (B3327878) derivatives have long been established as crucial intermediates in the synthesis of dyes, particularly azo dyes. The core structure of this compound is well-suited for this application. The aromatic nature of the pyrazole ring and the presence of nucleophilic amino groups make it an excellent coupling component for reactions with diazonium salts.

The synthesis of azo dyes typically involves the reaction of a diazotized aromatic amine with a coupling component. The amino groups on the diaminopyrazolone ring can act as powerful activating groups, facilitating electrophilic substitution by the diazonium ion at the adjacent carbon atom (the C4 position). The resulting 4-arylazo-3,5-diamino-1H-pyrazoles are highly conjugated systems, which is a key requirement for a molecule to absorb visible light and thus appear colored. nih.gov By varying the structure of the diazonium salt, a wide array of colors and properties can be achieved. These pyrazolone-based dyes are known for their bright hues and good fastness properties.

Development of Energetic Materials (e.g., Heat-Resistant Explosives, Thermostable Energetic Compounds)

The high nitrogen content and positive heat of formation of the pyrazole ring make this compound and its derivatives attractive candidates for the development of high-energy-density materials (HEDMs). chemistry-chemists.com The goal in this field is to create compounds that are not only powerful but also possess high thermal stability and low sensitivity to accidental detonation from impact or friction. icm.edu.pl

Research has focused on using pyrazole-based structures as backbones for new energetic compounds. For example, a closely related derivative, 3,5-diamino-4H-pyrazol-4-one oxime (DAPO), has been used as a nitrogen-rich cation to synthesize energetic salts with anions like perchlorate and picrate. mdpi.comnih.govsemanticscholar.org These salts exhibit a combination of high density, good thermal stability, acceptable detonation performance, and satisfactory sensitivity. nih.gov The extensive network of hydrogen bonds and π–π stacking interactions within their crystal structures contributes to their stability. mdpi.com

Furthermore, pyrazole frameworks can be used to construct more complex, fused-ring energetic materials. The synthesis of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] nih.govmdpi.comresearchgate.nettriazin-4-one (NPTO) from a pyrazole precursor demonstrates the utility of these compounds in creating novel, heat-resistant energetic structures. nih.gov The introduction of nitro groups (-NO2) onto the pyrazole ring is a common strategy to increase the oxygen balance and energetic output of the final compound. nih.gov These materials are being investigated as potential replacements for traditional explosives like TNT and RDX, offering improved safety characteristics without compromising performance. mdpi.com

Table 2: Performance Characteristics of Pyrazole-Based Energetic Materials

| Compound | Decomposition Temp. (°C) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| DAPOP (DAPO Perchlorate) semanticscholar.org | 247 | 1.83 | 8.2 | 25.9 |

| DAPOT (DAPO Picrate) semanticscholar.org | 268 | 1.82 | 8.1 | 30.0 |

| NPTO nih.gov | 179 (peak) | 1.84 (calculated) | 8.6 (calculated) | 31.8 (calculated) |

| RDX (Reference) | ~204 | 1.82 | 8.75 | 34.0 |

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The structure of this compound is rich in functional groups capable of participating in these interactions.

The molecule possesses multiple hydrogen bond donors (the N-H groups of the two amino functions and the ring) and hydrogen bond acceptors (the C=O group and the ring nitrogen atoms). This arrangement makes it an ideal candidate for forming intricate and stable self-assembled structures. Similar to how 2,4-diamino-1,3,5-triazine derivatives form well-defined hydrogen-bonded networks, diaminopyrazolone can be expected to form tapes, rosettes, or layered structures in the solid state. researchgate.net These interactions are crucial in determining the crystal packing of the molecule and its derivatives, which in turn influences material properties like density and stability, as seen in the energetic salts derived from DAPO. semanticscholar.org The study of how these molecules recognize each other and assemble into larger, ordered architectures is an active area of research, with potential applications in crystal engineering, materials science, and the development of functional molecular systems.

Q & A

Q. How should researchers reconcile discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Perform sensitivity analyses to identify model parameters with high uncertainty (e.g., solvation free energy estimates). Validate force fields using experimental crystallographic data. Adopt consensus scoring methods (e.g., ensemble docking) to improve prediction reliability. Document all discrepancies in open-access databases to facilitate community-driven error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.